molecular formula C10H7BrN2 B8642118 5-Bromo-1-methylindole-2-carbonitrile

5-Bromo-1-methylindole-2-carbonitrile

Cat. No.: B8642118
M. Wt: 235.08 g/mol
InChI Key: KTXHQILIXKVUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-methylindole-2-carbonitrile is a brominated and nitrile-substituted indole derivative. While specific biological data for this compound is limited in public sources, its core structure is highly valued in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the presence of both a bromine atom and a nitrile group at the 2-position makes this molecule a versatile synthetic intermediate . The bromine atom can facilitate further cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of diverse chemical groups. The nitrile group can serve as a key pharmacophore or be transformed into other functional groups like amidines or tetrazoles . Research on similar bromo-indole carbonitriles has shown their potential as key intermediates in the synthesis of protein kinase inhibitors, which are a major therapeutic focus in areas such as oncology . Furthermore, structurally related indole and indazole compounds have demonstrated significant biological activities, including anti-α-glucosidase activity, which is relevant for anti-diabetic drug development, and antioxidant properties through free radical scavenging . This compound is intended for use as a building block in organic synthesis and drug discovery research. All products are strictly for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7BrN2

Molecular Weight

235.08 g/mol

IUPAC Name

5-bromo-1-methylindole-2-carbonitrile

InChI

InChI=1S/C10H7BrN2/c1-13-9(6-12)5-7-4-8(11)2-3-10(7)13/h2-5H,1H3

InChI Key

KTXHQILIXKVUAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C#N

Origin of Product

United States

Synthetic Strategies for 5 Bromo 1 Methylindole 2 Carbonitrile

Retrosynthetic Approaches for Constructing the 5-Bromo-1-methylindole-2-carbonitrile Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be envisioned based on established indole (B1671886) synthetic methods.

Two primary retrosynthetic strategies are considered:

Late-Stage Bromination: This approach involves the initial synthesis of the 1-methylindole-2-carbonitrile core, followed by the regioselective introduction of the bromine atom at the C5 position. This strategy is advantageous if the core indole is readily accessible, but it relies on a highly selective bromination step to avoid the formation of unwanted isomers.

These strategies lead to different key disconnections, as illustrated in the table below. The choice of a specific pathway depends on the availability of starting materials, reaction efficiency, and the desired control over substitution patterns.

Disconnection StrategyKey Bonds BrokenPrecursorsAssociated Synthetic Method
Fischer Indole Synthesis ApproachN1-C2 and C3-C3a(4-Bromophenyl)methylhydrazine and a pyruvonitrile (B1329346) equivalentFischer Indole Synthesis
Transition-Metal Catalyzed CyclizationN1-C2 and C3-C3a (via intramolecular cyclization)N-methyl-2-alkynyl-4-bromoanilineLarock, Castro-Stephens, Sonogashira coupling followed by cyclization
Late-Stage C-H FunctionalizationC5-Br1-Methylindole-2-carbonitrile and a brominating agentElectrophilic Aromatic Substitution

Methodologies for Indole Ring Formation Applicable to Substituted Systems

The construction of the indole nucleus is the central challenge in synthesizing the target molecule. Various methodologies have been developed, each with its own advantages and limitations regarding substrate scope and functional group tolerance.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing substituted indoles. thermofisher.comwikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. byjus.com

For the synthesis of this compound, this method would employ (4-bromophenyl)methylhydrazine and a carbonyl compound containing a nitrile group, such as pyruvonitrile or its protected equivalent. The reaction is catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org The presence of an electron-donating methyl group on the hydrazine (B178648) nitrogen and the electron-withdrawing nature of the bromo substituent on the phenyl ring can influence the rate of the key youtube.comyoutube.com-sigmatropic rearrangement step. youtube.comyoutube.com

One of the main advantages of the Fischer synthesis is that the starting materials are often readily available, and the reaction can sometimes be performed as a one-pot synthesis without isolating the intermediate hydrazone. thermofisher.combyjus.com A key consideration is the regioselectivity when using unsymmetrical ketones or substituted hydrazines; however, by starting with 4-bromophenylhydrazine, the bromine is unambiguously directed to the C5 position. youtube.com

Catalyst TypeExamplesTypical Conditions
Brønsted AcidsHCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic acid (p-TsOH)Elevated temperatures in a suitable solvent or neat.
Lewis AcidsZnCl₂, BF₃, AlCl₃Often used in stoichiometric amounts, may require anhydrous conditions.

In recent decades, transition metal-catalyzed reactions have emerged as powerful and versatile tools for constructing the indole scaffold, often under milder conditions and with greater functional group tolerance than classical methods. ecampus.comrsc.org A common strategy involves the intramolecular cyclization of suitably substituted anilines.

A plausible route to this compound would involve the cyclization of a 2-alkynyl-4-bromo-N-methylaniline intermediate. This precursor can be synthesized via a Sonogashira coupling between a 4-bromo-2-iodo-N-methylaniline and a terminal alkyne bearing a nitrile or a masked nitrile group. The subsequent intramolecular cyclization is often catalyzed by palladium, copper, gold, or other transition metals. mdpi.com This approach allows for the modular assembly of highly substituted indoles. organic-chemistry.org

For example, palladium-catalyzed domino reactions involving Sonogashira coupling followed by aminopalladation and reductive elimination can provide a one-pot procedure for accessing 2,3-substituted indoles from 2-iodoanilides. organic-chemistry.org The nitrile group at C2 can be introduced as part of the alkyne coupling partner.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. researchgate.net Several MCRs have been developed for the synthesis of complex indole derivatives. tandfonline.com

For the target molecule, an MCR could potentially assemble the 5-bromo-1-methylindole core in a single step. For instance, a reaction involving a 4-bromoaniline (B143363) derivative, an aldehyde, an isocyanide (which could serve as the source of the C2 carbon and the nitrile nitrogen), and another component could be designed. ias.ac.in While a specific MCR for this compound may not be established, the principles of MCRs allow for the logical design of such a convergent synthesis.

Applying green chemistry principles to indole synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. tandfonline.com Many traditional indole syntheses, such as the Fischer method, often require harsh acidic conditions and high temperatures.

Modern adaptations have incorporated greener methodologies:

Microwave Irradiation: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields for many indole-forming reactions, including the Fischer synthesis and transition-metal catalyzed cyclizations. researchgate.net

Alternative Solvents: The use of water, ionic liquids, or deep eutectic solvents can replace volatile and toxic organic solvents.

Solvent-Free Conditions: Performing reactions under solvent-free or neat conditions, often facilitated by grinding (mechanochemistry) or microwave heating, minimizes solvent waste. tandfonline.com

Reusable Catalysts: The development of heterogeneous or nanocatalysts allows for easy separation from the reaction mixture and recycling, reducing catalyst waste and cost.

These green approaches can be applied to the synthesis of this compound to create more sustainable and efficient manufacturing processes.

Regioselective Introduction of the Bromine Substituent at C5

The precise placement of the bromine atom at the C5 position is critical. As outlined in the retrosynthetic analysis, this can be achieved either by starting with a pre-brominated building block or by direct bromination of the pre-formed indole ring.

The indole nucleus is highly reactive towards electrophilic aromatic substitution, with the C3 position being the most nucleophilic. If C3 is blocked, substitution typically occurs at C2, N1, or on the benzene (B151609) ring. Direct bromination of an indole often leads to a mixture of products, making regiocontrol a significant challenge. researchgate.net

For the selective bromination of 1-methylindole-2-carbonitrile at the C5 position, specific conditions are required. The electron-withdrawing nitrile group at C2 deactivates the pyrrole (B145914) ring to some extent, which can favor substitution on the benzenoid ring. Nevertheless, achieving high C5 selectivity over other positions (like C4, C6, or C7) can be difficult. researchgate.net Methods for regioselective C5-halogenation often involve specific reagents and catalysts or the use of directing groups to guide the electrophile to the desired position. rsc.orgresearchgate.net

A more straightforward and often higher-yielding approach is to use a starting material that already contains the bromine atom at the required position. For example, using 4-bromoaniline or (4-bromophenyl)methylhydrazine in syntheses like the Fischer, Larock, or MCR approaches ensures that the bromine atom is incorporated exclusively at the C5 position of the final indole product. researchgate.netresearchgate.net This pre-functionalization strategy avoids the challenges of regioselectivity in the final steps of the synthesis.

Bromination StrategyDescriptionAdvantagesChallenges
Late-Stage BrominationElectrophilic bromination of 1-methylindole-2-carbonitrile.Potentially shorter route if the unbrominated indole is readily available.Poor regioselectivity, potential for multiple brominations, requires careful optimization of reaction conditions. researchgate.netnih.gov
Use of Brominated PrecursorBuilding the indole ring from a starting material like 4-bromoaniline.Excellent control of regiochemistry, leading to a single C5-bromo isomer.Requires synthesis or purchase of the specific brominated starting material.

Electrophilic Aromatic Substitution with Brominating Agents (e.g., Br₂, NBS)

The introduction of a bromine atom onto the indole ring is typically achieved through electrophilic aromatic substitution (EAS). lumenlearning.com The indole nucleus has two rings: an electron-rich pyrrole ring and a benzene ring. In neutral conditions, electrophilic attack occurs preferentially at the C3 position of the pyrrole ring due to its higher electron density. However, to achieve substitution at the C5 position on the benzene ring, reaction conditions must be modulated to disfavor C3 substitution.

Common brominating agents for this purpose include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.gov When using a reagent like Br₂, the reaction is often carried out in the presence of a strong acid, such as sulfuric acid. The acidic medium protonates the indole, deactivating the pyrrole ring towards electrophilic attack and thereby directing the incoming electrophile to the benzene ring, leading to C5 bromination. For example, the bromination of 2-methylindole (B41428) with bromine in sulfuric acid in the presence of silver sulfate (B86663) yields 5-bromo-2-methylindole. chemicalbook.com N-bromosuccinimide (NBS) is a milder and often more selective brominating agent that can also be used for regioselective brominations. nih.govacs.org

Starting MaterialBrominating AgentConditionsProductReference
2-MethylindoleBr₂Sulfuric acid, Ag₂SO₄, ice cooling to room temp.5-Bromo-2-methylindole chemicalbook.com
Generic IndoleNBSAcetonitrile (B52724), 0 °C to room temp.Regioisomeric Bromoindoles nih.gov

Enzymatic Bromination Methods (e.g., using bromoperoxidases)

Enzymatic halogenation presents a green chemistry alternative to traditional synthetic methods, offering high selectivity under mild, aqueous conditions. nih.govscite.ai Flavin-dependent halogenases (FDHs) are a class of enzymes capable of catalyzing the regioselective halogenation of various aromatic compounds, including indole derivatives. nih.govfrontiersin.org These enzymes typically halogenate the most electron-rich positions. For the unsubstituted indole core, this often results in halogenation at the C3 position. nih.govresearchgate.net

While significant research has focused on engineering FDHs like RebH to alter their substrate specificity and regioselectivity, achieving selective C5-bromination on a simple indole precursor remains a challenge. nih.gov The natural preference of many wild-type enzymes is for other positions on the indole ring. However, the ongoing development of engineered halogenase variants with expanded biocatalytic capabilities may provide future pathways for the direct enzymatic C5-bromination of specific indole substrates. nih.gov

Strategies for Direct C5-Bromination versus Bromine Migration Studies

Directing bromination to the C5 position of the indole ring requires overcoming the intrinsic reactivity of the C3 position. The primary strategy involves modulating the electronic properties of the indole nucleus. As mentioned, performing the electrophilic substitution in strong acid deactivates the pyrrole ring, favoring substitution on the benzenoid portion of the molecule.

Another advanced strategy involves the in situ generation of an indoline (B122111) intermediate. A recent study demonstrated a highly C5-selective bromination of complex indolo[2,3-a]quinolizidine alkaloids using pyridinium (B92312) tribromide (Br₃·PyH) and HCl in methanol (B129727). nih.govresearchgate.net This method proceeds through the nucleophilic addition of methanol to a C3-brominated indolenine intermediate, temporarily saturating the pyrrole ring. This indoline intermediate then undergoes electrophilic bromination at C5, followed by elimination to restore the indole aromaticity. nih.govresearchgate.net This approach effectively blocks the reactive C3 position and provides excellent selectivity for C5.

Studies focusing on bromine migration as a primary method to obtain 5-bromoindoles are less common. The regioselectivity of indole bromination is typically controlled kinetically by selecting appropriate reagents and reaction conditions rather than relying on a thermodynamically driven rearrangement of the bromine substituent.

Introduction of the Methyl Group at N1

N-Alkylation Protocols for Indole Nitrogen

The N-H proton of the indole ring is weakly acidic and can be removed by a suitable base to generate a nucleophilic indolide anion. This anion then readily reacts with an electrophilic methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in an Sₙ2 reaction to form the N-methylated product.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile being frequently employed. organic-chemistry.orgreddit.com The use of ionic liquids has also been reported as an effective medium for the N-alkylation of indoles. organic-chemistry.org

Indole SubstrateBaseMethylating AgentSolventReference
5-Bromoindole-2-carbonitrileNaHMethyl iodide (CH₃I)DMF researchgate.net
Generic IndoleK₂CO₃Alkyl HalideAcetone reddit.com
Generic IndoleKOHAlkyl HalideIonic Liquid organic-chemistry.org

Introduction of the Carbonitrile Group at C2

Introducing a carbonitrile group at the C2 position of the indole ring is a challenging transformation, as this position is generally less reactive towards electrophiles than C3. Direct cyanation methods at C2 are not common. Therefore, this functionalization is often accomplished by first installing a different functional group at C2, which is then converted to a nitrile, or by constructing the indole ring with the C2-cyano group already present.

A highly effective and widely used method involves the dehydration of a primary amide. The synthetic route would first target the synthesis of 5-bromo-1-methylindole-2-carboxamide. This intermediate can then be treated with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (B1165640) (TFAA), or Burgess reagent, to convert the carboxamide group into the desired carbonitrile. researchgate.netnih.gov This two-step sequence, starting from an indole-2-carboxylic acid ester followed by amidation and dehydration, is a reliable pathway to C2-carbonitriles.

Starting MaterialDehydrating AgentConditionsProductReference
1H-Indole-2-carboxamidePhosphorus oxychloride (POCl₃)Chloroform, reflux1H-Indole-2-carbonitrile nih.gov

Conversion of Indole-2-carboxamide Derivatives to Carbonitriles

A common and reliable method for the synthesis of indole-2-carbonitriles is the dehydration of the corresponding indole-2-carboxamide precursors. This transformation is a well-established reaction in organic chemistry for the preparation of nitriles from primary amides. A variety of dehydrating agents can be employed for this purpose, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions.

The general transformation involves the removal of a molecule of water from the primary amide group (-CONH₂) to yield the nitrile group (-CN). This can be achieved using a range of reagents, as detailed in the table below.

Dehydrating AgentTypical Reaction ConditionsReference
Phosphorus pentoxide (P₂O₅)Heating in a high-boiling solvent orgoreview.com
Phosphorus oxychloride (POCl₃)Refluxing in a suitable solvent like chloroform orgoreview.com
Thionyl chloride (SOCl₂)Often used with a base in an inert solvent orgoreview.com
Oxalyl chloride/Triethylamine (B128534)/Triphenylphosphine (B44618) oxide (catalytic)Mild conditions, often at room temperature organic-chemistry.orglboro.ac.uknih.gov

For the specific synthesis of this compound, a plausible route would commence with the corresponding 5-Bromo-1-methylindole-2-carboxamide. The dehydration of this precursor could be efficiently carried out using a modern and mild method such as the catalytic Appel-type reaction. This method utilizes oxalyl chloride and triethylamine with a catalytic amount of triphenylphosphine oxide, offering high yields and short reaction times under gentle conditions, which would be beneficial for the potentially sensitive substituted indole ring. organic-chemistry.orglboro.ac.uknih.gov

Hypothetical Reaction Scheme:

This approach is advantageous as the synthesis of indole-2-carboxamides can often be achieved through various established methods, providing a solid foundation for the final dehydration step.

Considerations for Stereochemical Control in Nitrile Formation

Stereochemical control is a critical aspect in the synthesis of many complex, biologically active molecules, including certain indole derivatives. This is particularly relevant when chiral centers are present in the target molecule or are formed during the synthetic sequence. Strategies to achieve stereoselectivity include the use of chiral catalysts (asymmetric catalysis), the attachment of chiral auxiliaries to direct reactions, and the use of enzymes (biocatalysis).

In the context of the synthesis of this compound, the target molecule itself is achiral. It does not possess any stereocenters, and its structure is planar. Therefore, the considerations of stereochemical control in the formation of the nitrile group or the indole ring are not directly applicable to achieving the final product.

However, if this indole core were to be further elaborated into a more complex, chiral molecule, the principles of stereoselective synthesis would become paramount. For instance, if a chiral substituent were to be introduced at the C3 position, the stereochemistry of that addition would be a key consideration.

Convergent and Linear Synthetic Sequences Towards the Title Compound

A linear synthesis would involve the sequential modification of a starting material in a step-by-step manner. A plausible linear route to the target compound could start with a commercially available substituted aniline (B41778) or indole and introduce the required functional groups one at a time. For example:

Starting Material: 4-Bromoaniline

N-Methylation: Introduction of the methyl group on the nitrogen.

Indole Ring Formation: A reaction to form the indole nucleus, for example, through a process that allows for subsequent functionalization at the C2 position.

Introduction of the C2-substituent: Installation of a group that can be converted to a nitrile, such as a carboxamide.

Nitrile Formation: Dehydration of the carboxamide to the final carbonitrile.

For this compound, a convergent approach could involve the synthesis of two key fragments:

Fragment A: A suitably functionalized bromo-aniline derivative.

Fragment B: A synthon that will form the pyrrole ring, already containing the nitrile precursor.

These two fragments would then be coupled in a key bond-forming reaction to construct the indole ring system. For instance, a palladium-catalyzed cross-coupling reaction could be employed to join the two fragments.

Comparison of Synthetic Strategies:

StrategyAdvantagesDisadvantages
Linear Synthesis - Conceptually straightforward to plan.- Overall yield can be low for long sequences. - Inflexible, as a failure in a late stage requires restarting the entire sequence.
Convergent Synthesis - Generally higher overall yields. - More flexible, allowing for parallel synthesis of fragments. - Late-stage failures are less costly in terms of materials and time.- May require more complex planning and development of fragment coupling reactions.

The choice between a linear and a convergent strategy for the synthesis of this compound would depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the robustness of the individual reaction steps.

Reactivity and Derivatization of 5 Bromo 1 Methylindole 2 Carbonitrile

Transformations at the Bromine Substituent

The bromine atom on the C5 position of the indole (B1671886) ring is a key handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the C-Br bond. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler precursors. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille) or alkyne coordination (for Sonogashira), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond between the brominated indole and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While copper-free conditions have also been developed, the classic Sonogashira reaction remains widely used for synthesizing aryl alkynes. The synthesis of various indole derivatives has been achieved using this method, demonstrating its utility on the indole scaffold.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is one of the most versatile methods for creating C(sp²)-C(sp²) bonds by coupling the bromoindole with an organoboron reagent, such as a boronic acid or boronate ester. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron reagents. Microwave-assisted Suzuki-Miyaura couplings on bromo-heterocycles have been shown to significantly shorten reaction times and improve yields.

Stille Coupling: The Stille reaction involves the coupling of the bromoindole with an organotin compound (organostannane). A key advantage of Stille coupling is the stability of the organostannane reagents to air and moisture. However, the high toxicity of tin compounds is a significant drawback. The mechanism involves oxidative addition, transmetalation, and reductive elimination. This reaction has been applied to create polysubstituted indole-2-carbonitriles, showcasing its effectiveness in functionalizing the indole core.

Heck Coupling: The Heck reaction forms a C-C bond between the bromoindole and an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing substituted styrenes and other vinyl-arenes. Intramolecular Heck reactions involving bromoindoles have been utilized to construct fused polycyclic indole systems, such as β-carbolines.

Below is a table summarizing typical conditions for these cross-coupling reactions on related bromo-aromatic systems.

Reaction Catalyst / Pre-catalyst Coupling Partner Base Solvent Typical Conditions
Sonogashira PdCl₂(PPh₃)₂, CuITerminal AlkyneEt₃N, PiperidineDMF, THFRoom temp. to 60 °C
Suzuki-Miyaura Pd(PPh₃)₄, Pd(dppf)Cl₂Boronic Acid / EsterK₂CO₃, Cs₂CO₃, Na₂CO₃Toluene, Dioxane, DME, Ethanol/Water80-110 °C or Microwave
Stille Pd(PPh₃)₄, PdCl₂(MeCN)₂Organostannane(Not always required)DMF, Toluene, THF40-100 °C
Heck Pd(OAc)₂, Pd(PPh₃)₄AlkeneK₂CO₃, NaOAc, Et₃NDMF, Acetonitrile (B52724)100-120 °C

Reductive Debromination Strategies

Reductive debromination is a chemical transformation that replaces the bromine atom with a hydrogen atom. This reaction can be useful if the bromine was initially introduced as a directing group or to block a specific position, and its removal is desired in a later synthetic step. A common method for achieving this is through radical-mediated reduction using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN). For instance, the reduction of 7-bromo-4-(methoxymethyl)-2-methylindole to the corresponding debrominated product has been successfully demonstrated using this method. sciencemadness.org Debromination can also occur as an undesired side reaction during reductions of other functional groups in the molecule. slideshare.net

Nucleophilic Aromatic Substitution on Brominated Indoles (if applicable)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. This reaction pathway generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. wikipedia.org

The indole nucleus is inherently electron-rich, which makes it generally unreactive towards nucleophilic aromatic substitution. While the 2-carbonitrile group on 5-Bromo-1-methylindole-2-carbonitrile is electron-withdrawing, its deactivating effect is not strongly transmitted to the C5 position to sufficiently lower the energy of the Meisenheimer complex intermediate required for a classical SNAr reaction. Therefore, nucleophilic aromatic substitution is not a commonly employed or feasible strategy for derivatization at the C5-bromo position of this specific indole scaffold under standard SNAr conditions.

Reactions Involving the Carbonitrile Moiety

The carbonitrile group at the C2 position is a versatile functional group that can undergo various transformations, most notably hydrolysis to carboxylic acid derivatives and reduction to amines.

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the nitrile group provides a direct route to indole-2-carboxylic acids and their derivatives, which are important building blocks in medicinal chemistry. This transformation can be achieved under either acidic or basic conditions by heating the nitrile with an aqueous solution of an acid or a base. libretexts.orglibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds through an amide intermediate, which is further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org This process yields 5-bromo-1-methylindole-2-carboxylic acid.

Alkaline Hydrolysis: Alternatively, heating the nitrile with a strong base, such as aqueous sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.orglibretexts.org This also proceeds via an amide intermediate. The final product under these conditions is the salt of the carboxylic acid (e.g., sodium 5-bromo-1-methylindole-2-carboxylate). Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid. libretexts.org If milder conditions are used, it is sometimes possible to isolate the intermediate amide, 5-bromo-1-methylindole-2-carboxamide.

Reduction to Imines or Amines

The reduction of the carbonitrile group is a key method for synthesizing 2-(aminomethyl)indoles, which are important pharmacophores.

Reduction to Primary Amines: The carbon-nitrogen triple bond can be fully reduced to a primary amine, yielding (5-bromo-1-methyl-1H-indol-2-yl)methanamine. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, followed by an aqueous workup. slideshare.netmasterorganicchemistry.com Catalytic hydrogenation is another effective method, employing hydrogen gas in the presence of a metal catalyst such as Raney nickel, platinum, or palladium under pressure. wikipedia.org This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents.

Partial Reduction to Imines and Aldehydes: It is possible to achieve partial reduction of the nitrile to an imine, which can then be hydrolyzed to an aldehyde upon aqueous workup. A reagent commonly used for this transformation is diisobutylaluminium hydride (DIBAL-H) at low temperatures. wikipedia.org This reaction provides a pathway to 5-bromo-1-methylindole-2-carbaldehyde. Careful control of stoichiometry and reaction conditions is crucial to prevent over-reduction to the amine.

Cycloaddition Chemistry of the Nitrile Group

The nitrile group in this compound serves as a versatile functional handle for cycloaddition reactions, enabling the construction of novel heterocyclic systems fused to the indole core. While nitriles are not classical 1,3-dipoles, they can participate as dipolarophiles or be converted into reactive intermediates for cycloaddition.

One of the most significant cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This transformation is typically promoted by Lewis acids or by using azide (B81097) salts at elevated temperatures. acs.org The reaction of this compound with an azide source, such as sodium azide in the presence of a catalyst like zinc(II) chloride or triethylammonium (B8662869) chloride, is expected to yield the corresponding 5-(5-Bromo-1-methyl-1H-indol-2-yl)-1H-tetrazole. organic-chemistry.org This reaction proceeds via activation of the nitrile, making it more susceptible to nucleophilic attack by the azide anion, followed by cyclization. acs.org Microwave-assisted protocols have been shown to accelerate this conversion for various aromatic nitriles. organic-chemistry.org

Another potential [3+2] cycloaddition involves the photoinduced reaction of nitriles with carbenes to afford oxazole (B20620) derivatives. chemistryviews.org Research has demonstrated that α-carbonyl diazo compounds, upon photolysis with blue LED light, generate carbene intermediates. These carbenes can be trapped by a nitrile to form a nitrogen ylide, which subsequently undergoes an intramolecular cycloaddition to yield the oxazole ring. chemistryviews.org Applying this methodology to this compound would likely produce a 2-(5-Bromo-1-methyl-1H-indol-2-yl)-substituted oxazole derivative, showcasing a metal-free approach to new heterocyclic structures.

Chemical Modifications of the Indole Ring System

Electrophilic Substitution Patterns on the Indole Core

The indole nucleus is a π-excessive heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of EAS on this compound is dictated by the combined electronic and steric effects of the existing substituents.

The primary sites for electrophilic attack on an unsubstituted indole are C3, followed by C2. ic.ac.ukpearson.com In the target molecule, the C2 position is blocked. The substituents present exert the following directing effects:

1-Methyl Group: An electron-donating group (EDG) that activates the ring, particularly the pyrrole (B145914) moiety.

2-Cyano Group: A strong electron-withdrawing group (EWG) that deactivates the entire ring system, especially the C3 position, making substitution there highly unfavorable.

5-Bromo Group: A deactivating group due to its inductive effect, but it acts as an ortho, para-director for electrophilic attack on the benzene (B151609) ring via resonance. It directs incoming electrophiles to the C4 and C6 positions.

Considering these factors, further electrophilic substitution is predicted to occur predominantly on the benzene portion of the indole ring. The strong deactivating effect of the C2-cyano group significantly reduces the reactivity of the C3 position. Therefore, electrophiles will preferentially attack the C4 and C6 positions, directed by the 5-bromo substituent. Studies on similarly substituted indoles, where the C3 position is occupied, have shown that bromination occurs at the C6 position.

Nucleophilic Reactions at Specific Positions of the Indole Ring

The 5-bromo substituent provides a key site for nucleophilic reactions, primarily through modern cross-coupling methodologies. While classical nucleophilic aromatic substitution (SNAr) on the C5 position is challenging due to the lack of strong ortho/para electron-withdrawing groups to stabilize the Meisenheimer complex intermediate, libretexts.org palladium-catalyzed cross-coupling reactions offer a powerful alternative for C-C and C-heteroatom bond formation.

These reactions involve the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a nucleophilic partner and reductive elimination to yield the product. nobelprize.orglibretexts.org The 5-bromo position of the indole is well-suited for such transformations.

Common Cross-Coupling Reactions at the C5 Position:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a biaryl linkage. libretexts.org

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, yielding a 5-alkynylindole derivative. researchgate.netnih.gov

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group at the C5 position. nih.gov

Buchwald-Hartwig Amination: Coupling with an amine using a palladium catalyst to form a C-N bond, yielding 5-aminoindole (B14826) derivatives.

Oxidative and Reductive Transformations of the Indole Nucleus

The indole nucleus of this compound can undergo both oxidative and reductive transformations, affecting the pyrrole ring, the benzene ring, or the substituents.

Oxidative Reactions: The electron-rich pyrrole ring is generally the most susceptible part of the indole nucleus to oxidation. Electrooxidation of N-methylindole has been shown to result in the formation of oligomers and polymers. rsc.org Chemical oxidation can lead to various products depending on the oxidant. For instance, strong oxidizing agents can lead to the cleavage of the 2,3-double bond. Milder, selective oxidation might yield 1-methyl-1,2-dihydro-2-oxo- (oxindole) or 1-methyl-1,3-dihydro-3-oxo- (indoxyl) derivatives, although the C2-substituent influences this reactivity. Photoinduced oxidation in the presence of air can lead to cleavage of the pyrrole ring, forming products like N-(2-formylphenyl)carboxamides. rsc.org

Reductive Reactions: Reduction of the indole system can be directed at the heterocyclic core or the substituents.

Reduction of the Indole Ring: Catalytic hydrogenation (e.g., using H₂ over PtO₂ or Rh/C) can reduce the pyrrole ring to afford the corresponding indoline (B122111) derivative, 5-Bromo-1-methylindoline-2-carbonitrile. The conditions must be carefully controlled to avoid side reactions.

Reduction of the Nitrile Group: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more stringent conditions. This would yield 2-(aminomethyl)-5-bromo-1-methylindole.

Reductive Dehalogenation: The C-Br bond can be removed via catalytic hydrogenation (hydrogenolysis) using catalysts like Pd/C in the presence of a base, or by using hydride reagents. This would produce 1-methylindole-2-carbonitrile. The selectivity between ring reduction, nitrile reduction, and dehalogenation depends heavily on the chosen catalyst and reaction conditions.

Stability and Degradation Pathways of the Compound

Photochemical Stability

Substituted indoles are known to be photochemically active, and this compound is not expected to be an exception. The indole chromophore absorbs UV light, and this energy can initiate various chemical transformations. The presence of a heavy bromine atom can facilitate intersystem crossing to the triplet state, potentially opening up additional reaction pathways.

One likely degradation pathway under UV irradiation in the presence of oxygen is photooxidation. Studies on related indole derivatives have shown that this can lead to the cleavage of the C2-C3 double bond of the pyrrole ring, ultimately resulting in the formation of benzoxazinone (B8607429) and N-(2-formylphenyl)carboxamide derivatives. rsc.org Another potential photoreaction is the homolytic cleavage of the C-Br bond. This would generate an indolyl radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization. The nitrile group itself can also be involved in photochemical reactions, such as photoinduced cycloadditions. chemistryviews.org Therefore, the compound is likely to exhibit limited stability upon prolonged exposure to UV light, particularly in aerobic and protic environments.

Chemical Stability under Various Conditions

The chemical stability of this compound is a critical parameter influencing its storage, handling, and application in synthetic chemistry. While specific, comprehensive stability studies on this particular compound are not extensively documented in publicly available literature, its reactivity and stability can be inferred from the general behavior of substituted indoles, brominated indoles, and indole-2-carbonitriles under various conditions.

The indole core is an electron-rich aromatic system, making it susceptible to oxidation, electrophilic attack, and degradation under certain environmental stresses. The stability of this compound is modulated by the interplay of its three substituents: the bromo group at the 5-position, the methyl group at the 1-position (indole nitrogen), and the carbonitrile group at the 2-position.

Influence of Substituents on Stability:

1-Methyl Group: The presence of a methyl group on the indole nitrogen (N1) is known to inhibit certain degradation pathways, such as enzymatic hydroxylation, which is often an initial step in the microbial degradation of indoles. nih.govfrontiersin.org This N-methylation also prevents N-H acidity-related reactions and can enhance stability towards certain bases.

5-Bromo Group: The bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to resonance effects. Its presence on the benzene ring of the indole nucleus influences the electron density and can affect the molecule's susceptibility to oxidative and photo-degradation. fiveable.me Brominated indoles can undergo reactions involving the bromine substituent, although these typically require specific reagents (e.g., organometallic compounds for cross-coupling reactions). acs.org

2-Carbonitrile Group: The carbonitrile (cyano) group is a strong electron-withdrawing group. Its presence at the C2 position significantly influences the electronic properties of the pyrrole ring, making it less susceptible to electrophilic attack at that position. The nitrile group itself can be susceptible to hydrolysis under strong acidic or basic conditions, which would convert it to a carboxylic acid or amide. nih.gov

Stability under Different Conditions:

Thermal Stability: Indole-based structures, particularly those incorporated into polymeric backbones, have been shown to exhibit good thermal stability. acs.org For a crystalline solid like this compound, significant thermal decomposition would be expected only at temperatures approaching or exceeding its melting point. However, prolonged exposure to elevated temperatures, even below the melting point, could potentially lead to slow degradation, the nature of which would depend on the presence of oxygen and other reactive species.

pH and Hydrolytic Stability: The stability of the indole ring system can be pH-dependent. While generally stable in neutral and mildly basic conditions, strong acids can lead to polymerization or degradation of the indole nucleus. The most significant point of hydrolytic instability for this compound is the carbonitrile group. Under strongly acidic or alkaline conditions, the nitrile can undergo hydrolysis to form the corresponding carboxylic acid (5-bromo-1-methylindole-2-carboxylic acid) or amide intermediate. The stability of related nitrosated indole compounds has been shown to be pH-dependent, with some being more stable at pH 8 and others at pH 2. nih.gov

Photostability: Aromatic and heteroaromatic compounds are often susceptible to photodegradation upon exposure to ultraviolet (UV) light. The presence of a bromine atom can sometimes increase the rate of photodecomposition. While specific photostability data for this compound is unavailable, it is reasonable to assume that prolonged exposure to direct sunlight or other sources of UV radiation could lead to gradual degradation. Therefore, the compound should be stored in light-resistant containers.

Oxidative and Reductive Stability: The indole ring is susceptible to oxidation. rsc.org Strong oxidizing agents can lead to the formation of various oxidation products, including oxindoles and isatins, through attack at the C2-C3 double bond. nih.govescholarship.org The electron-withdrawing nature of the 2-carbonitrile group may offer some protection against oxidation at the C2 position. The compound's stability in the presence of reducing agents would depend on the specific reagent used. While the indole core is relatively stable to many reducing agents, stronger conditions could potentially affect the bromo or cyano substituents.

The following table summarizes the inferred chemical stability of this compound under various conditions, based on the general chemistry of related indole derivatives.

ConditionExpected StabilityPotential Degradation Pathways
Ambient Temperature HighLikely stable for extended periods when stored properly.
Elevated Temperature Moderate to HighPotential for slow decomposition over time, especially in the presence of air.
Neutral pH HighExpected to be stable in aqueous solutions at neutral pH.
Acidic Conditions (Strong) Low to ModeratePotential for indole ring degradation/polymerization and hydrolysis of the nitrile group.
Basic Conditions (Strong) Low to ModerateHydrolysis of the nitrile group to the corresponding amide or carboxylic acid.
Visible Light HighGenerally stable.
UV Light Low to ModeratePotential for photodegradation over time.
Oxidizing Agents LowSusceptible to oxidation, potentially leading to oxindole (B195798) or isatin (B1672199) derivatives.
Reducing Agents ModerateStability depends on the strength and type of reducing agent.

Advanced Methodological Considerations in Its Synthesis and Derivatization

Application of Organometallic Reagents in Selective Functionalization

Organometallic reagents are indispensable tools for the selective functionalization of heterocyclic compounds like 5-Bromo-1-methylindole-2-carbonitrile. The bromine atom at the C5 position serves as a versatile handle for a variety of transformations, particularly for carbon-carbon and carbon-heteroatom bond-forming reactions mediated by transition metals.

The primary application of organometallic chemistry for this compound involves its use as a substrate in cross-coupling reactions. The C-Br bond can be readily activated by palladium catalysts to participate in reactions such as Suzuki-Miyaura (with organoboron reagents), Stille (with organotin reagents), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. mdpi.com These reactions allow for the introduction of a wide array of substituents at the C5 position, enabling the synthesis of a diverse library of derivatives.

For instance, in a Suzuki-Miyaura coupling, this compound would react with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. The selection of the palladium catalyst and ligands is crucial for achieving high yields and selectivity.

Table 1: Representative Catalytic Systems for Cross-Coupling Reactions on Bromo-Indoles

Coupling Reaction Catalyst Ligand Base Typical Substrate Partner
Suzuki-Miyaura Pd(OAc)₂ or Pd(PPh₃)₄ SPhos, XPhos, or PPh₃ K₂CO₃, Cs₂CO₃ Aryl/Vinyl Boronic Acid
Sonogashira PdCl₂(PPh₃)₂ PPh₃ Et₃N, DIPA Terminal Alkyne (with CuI co-catalyst)
Heck Pd(OAc)₂ P(o-tol)₃ Et₃N Alkene

| Stille | Pd(PPh₃)₄ | PPh₃ | (none) | Organostannane |

This table presents typical catalyst systems used for cross-coupling reactions on aryl bromides, which are applicable to this compound.

Furthermore, the bromine atom can be exchanged with a metal (e.g., lithium or magnesium) via metal-halogen exchange at low temperatures to generate a new organometallic species. This C5-lithiated or Grignard reagent of 1-methylindole-2-carbonitrile is a potent nucleophile that can react with various electrophiles (e.g., aldehydes, ketones, nitriles) to introduce different functional groups. The stereoselectivity of such additions can be influenced by the choice of organometallic reagent and reaction conditions. nih.gov

Microwave-Assisted Organic Synthesis for Reaction Optimization

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing product yields, and improving reaction efficiency. nih.govtandfonline.com The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to dramatically reduced reaction times compared to conventional heating methods. nih.gov

In the context of this compound, MAOS can be applied to several synthetic steps. For example, the construction of the indole (B1671886) core itself, often a time-consuming step, can be significantly expedited. A study on the synthesis of related 7-azaindoles demonstrated that a key epoxide-opening-cyclization-dehydration sequence was dramatically accelerated by microwave heating. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions for the derivatization of the bromo-indole scaffold are well-suited for microwave conditions. Research on the synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives showed that exposing the neat mixture of reactants to microwave irradiation led to excellent yields and high regioselectivity in the final cyclization step. mdpi.com

The optimization of a synthetic protocol using MAOS involves systematically varying parameters such as temperature, pressure, reaction time, and catalyst concentration.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Indole Formation Step

Parameter Conventional Heating Microwave Irradiation
Reaction Time Several hours (e.g., 8-24 h) Minutes (e.g., 5-30 min)
Temperature Dependent on solvent boiling point Can exceed solvent boiling point (in sealed vessel)
Yield Moderate to good Often higher due to reduced side reactions
Energy Efficiency Low High (direct heating of molecules)

| Process Control | Less precise | High (rapid heating and cooling) |

This table provides a generalized comparison illustrating the typical advantages of MAOS in heterocyclic synthesis.

The efficiency of MAOS makes it particularly suitable for the rapid generation of compound libraries for screening purposes and for optimizing reaction conditions before scaling up a process. nih.gov

Continuous Flow Chemistry for Scale-Up and Process Intensification

For the large-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a network of tubes or channels, where they mix and react. flinders.edu.au This methodology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved consistency, safety, and yield. springernature.com

A key benefit of flow chemistry is process intensification—achieving higher production output from a smaller reactor volume. The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat transfer, enabling the safe execution of highly exothermic reactions that would be difficult to control in large batch reactors. flinders.edu.au Furthermore, multi-step syntheses can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for manual workup and isolation of intermediates. nih.gov

The synthesis of this compound could be adapted to a multi-step continuous flow system. For example:

Step 1: An initial reaction to form a substituted aniline (B41778) precursor could be performed in a heated reactor coil.

Step 2: The output could be mixed with reagents for indole cyclization in a second reactor module, potentially utilizing a packed-bed reactor containing a solid-supported catalyst.

Step 3: Subsequent bromination, methylation, and cyanation steps could be performed in additional downstream modules with in-line purification or liquid-liquid extraction units to remove byproducts before the next transformation. nih.gov

This approach minimizes manual handling, reduces waste, and allows for automated, continuous production. The ability to operate at elevated temperatures and pressures in a controlled manner can also accelerate reaction rates and unlock new reaction pathways. flinders.edu.au

Development of Novel Catalytic Systems for Targeted Transformations

The development of novel and more efficient catalytic systems is central to advancing the synthesis and derivatization of this compound. Research focuses on creating catalysts that offer higher activity, greater selectivity (chemo-, regio-, and stereo-selectivity), and broader substrate scope under milder conditions.

For transformations involving the C-Br bond, significant effort is dedicated to advancing palladium catalysis. This includes the development of highly active phosphine (B1218219) ligands that promote oxidative addition to the C-Br bond and facilitate reductive elimination to form the desired product. mdpi.com For instance, palladium-catalyzed reactions are crucial for the functionalization of various indole-2-carbonitriles. mdpi.com

Beyond palladium, other transition metals are being explored. Copper-catalyzed reactions, for example, are often used as a cost-effective alternative for certain C-N and C-O bond-forming reactions. Gold and cobalt complexes have also been investigated for novel indole syntheses and functionalizations. mdpi.com

In addition to metal-based catalysts, Lewis acids play a role in targeted transformations. For the introduction of the nitrile group, a Lewis acid like boron trifluoride diethyl etherate can be used to activate a cyanating agent, directing the electrophilic cyanation to the desired position on the indole ring. mdpi.com

Table 3: Examples of Catalytic Systems for Indole Synthesis and Functionalization

Catalyst Type Example Catalyst Targeted Transformation
Palladium(0) Complex Pd(dppf)Cl₂ Indole cyclization from α-aminonitriles and 2-halobenzyl halides. mdpi.com
Gold(I) Complex IPrAuOTf Hydroamination of anilines to form the indole core. mdpi.com
Lewis Acid BF₃·OEt₂ Electrophilic cyanation of the indole nucleus. mdpi.com

| Dual Catalysis | Gold/Ruthenium System | Visible-light photoredox catalysis for 2,3-disubstituted indoles. mdpi.com |

The ongoing development of these catalytic systems is critical for enabling more complex and precise modifications of the this compound scaffold, paving the way for the synthesis of novel compounds with tailored properties.

Theoretical and Mechanistic Investigations of 5 Bromo 1 Methylindole 2 Carbonitrile and Its Analogs

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for exploring the intricate details of reaction mechanisms that are often difficult to elucidate through experimental means alone. nih.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of multi-electron systems. nih.govmdpi.com It is instrumental in mapping out the potential energy surface of a reaction, allowing for the identification and characterization of transient species such as transition states and intermediates.

For reactions involving indole (B1671886) derivatives, DFT calculations can model the step-by-step mechanism, such as electrophilic substitution, which is characteristic of the indole ring. ic.ac.uk In the context of 5-Bromo-1-methylindole-2-carbonitrile, a hypothetical electrophilic attack would be computationally modeled to locate the corresponding transition state structure, which is characterized by a single imaginary frequency in vibrational analysis. mdpi.com The energy of this transition state determines the activation energy barrier for the reaction.

DFT methods like B3LYP and M06-2X are frequently employed to optimize the geometries of reactants, products, intermediates, and transition states. nih.gov For instance, in studying the reaction of an electrophile with the indole, calculations would reveal the relative stabilities of potential intermediates (e.g., sigma complexes or Wheland intermediates), providing a quantitative basis for the observed reaction pathway. ic.ac.uk The calculated energies, when corrected for zero-point vibrational energy (ZPVE), provide a detailed thermodynamic and kinetic profile of the reaction. mdpi.com

Table 1: Representative DFT Functionals Used in Mechanistic Studies of Heterocyclic Compounds

FunctionalTypeCommon Applications
B3LYP Hybrid GGAGeometry optimization, vibrational frequencies, reaction energies. nih.gov
M06-2X Hybrid Meta-GGANon-covalent interactions, thermochemistry, kinetics. nih.gov
ωB97XD Range-Separated HybridLong-range interactions, charge-transfer excitations. nih.gov

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions. unimi.it For substituted indoles, reactions such as electrophilic substitution, C-H functionalization, and cycloadditions often yield a mixture of isomers. By calculating the activation energies for the formation of each possible regioisomer, the kinetically favored product can be predicted. researchgate.netsemanticscholar.org

In the case of this compound, the indole core is substituted at the N1, C2, and C5 positions. The primary site for electrophilic attack on the indole ring is typically the C3 position. However, the presence of a strong electron-withdrawing carbonitrile group at C2 significantly deactivates the pyrrole (B145914) ring, particularly the C3 position. The bromo group at C5 further deactivates the benzene (B151609) ring. DFT calculations can quantify these electronic effects and predict whether an electrophilic attack would still occur at C3 or shift to one of the available positions on the benzene moiety (C4, C6, or C7).

Similarly, in cycloaddition reactions, such as those involving indolynes, DFT has been used to explain unusual regioselectivity patterns. nih.gov The calculations can reveal that the transition state leading to one regioisomer is several kcal/mol lower in energy than the alternative, thus explaining the exclusive or predominant formation of a single product. nih.gov These predictive capabilities are invaluable for designing synthetic routes that yield specific, desired isomers. nih.gov

Spectroscopic Studies for Structural Elucidation and Mechanistic Insight

Spectroscopic techniques are fundamental for confirming the structure of newly synthesized compounds and for probing reaction mechanisms. For this compound, a combination of NMR, IR, and UV-visible spectroscopy would provide a comprehensive structural characterization.

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra provide detailed information about the chemical environment of each atom. For 1-substituted indoles, the chemical shifts of the ring carbons and protons are well-documented. journals.co.za The N-methyl group would appear as a singlet in the ¹H NMR spectrum, and the aromatic protons on the benzene ring would show a splitting pattern influenced by the C5-bromo substituent. The absence of a proton at C2 confirms the substitution pattern.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The most prominent feature for this compound would be a strong absorption band corresponding to the C≡N (nitrile) stretching vibration, typically found in the 2220-2260 cm⁻¹ region.

UV-Visible Spectroscopy: The electronic absorption spectrum of indole derivatives is characterized by two main transitions, designated as ¹Lₐ and ¹Lₑ. nih.gov Substituents on the indole ring can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts). chemrxiv.orgchemrxiv.org The bromo and cyano groups are expected to influence the positions of these absorption bands, and computational methods like Time-Dependent DFT (TD-DFT) can be used to model and interpret the experimental UV-vis spectrum. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound based on Analogs

TechniqueFeatureExpected Region/ValueReference Moiety
¹H NMR N-CH₃~3.7 ppm1-Methylindole (B147185) journals.co.za
Aromatic H's7.2 - 7.8 ppm5-Bromoindole (B119039) derivatives mdpi.com
¹³C NMR C≡N115 - 120 ppmIndole-2-carbonitriles
C-Br~115 ppm5-Bromoindole researchgate.net
IR ν(C≡N)2220 - 2260 cm⁻¹General Nitriles

Analysis of Electronic Effects of Substituents on Indole Core Reactivity

The reactivity of the indole ring is highly sensitive to the electronic properties of its substituents. researchgate.net Computational studies allow for a quantitative analysis of these effects by examining changes in electron density, molecular orbital energies, and electrostatic potential. rsc.org

For this compound, the substituents have competing effects:

1-Methyl Group: An electron-donating group (+I effect) that slightly increases the electron density of the indole ring system.

2-Carbonitrile Group: A very strong electron-withdrawing group through both induction and resonance (-I, -M effects), which significantly deactivates the entire indole ring, especially the C3 position.

DFT calculations can be used to determine properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. Electron-withdrawing groups generally lower the HOMO energy, making the molecule less susceptible to attack by electrophiles. researchgate.net Conversely, electron-donating groups raise the HOMO energy, increasing reactivity. rsc.org Studies on substituted indoles have shown a good correlation between calculated redox potentials and the electronic nature of the substituents. rsc.org The combination of a bromo and a cyano group on the 1-methylindole core is expected to render the molecule significantly less reactive towards electrophiles compared to the parent 1-methylindole.

Kinetic Studies of Key Transformations

Kinetic studies provide quantitative data on reaction rates and help to substantiate proposed mechanisms. For transformations involving this compound, kinetic analysis would reveal the influence of its specific substitution pattern on reaction velocity.

For example, in C-H functionalization reactions, the rate can be significantly affected by the electronic nature of the substituents on the indole ring. nankai.edu.cn An electron-donating group can increase the reaction rate, while an electron-withdrawing group, such as the 5-bromo group in this molecule, generally has a negligible or slightly rate-decreasing effect. nankai.edu.cn The powerful deactivating effect of the 2-carbonitrile group would be expected to substantially slow down reactions that rely on the nucleophilicity of the indole core, such as electrophilic substitution.

Potential Applications in Chemical Research and Material Science

As a Versatile Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and nitrile functional groups makes 5-Bromo-1-methylindole-2-carbonitrile a highly effective building block in organic synthesis. The bromine atom at the 5-position is amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the 2-carbonitrile group can be transformed into a range of other functionalities or used to construct fused ring systems.

The 2-cyanoindole unit is recognized as an effective precursor for the synthesis of various indole-fused polycycles. nih.gov The nitrile group can participate in cyclization reactions to build new rings onto the indole (B1671886) core, leading to the formation of advanced heterocyclic scaffolds. These complex structures are of significant interest in medicinal chemistry and materials science. For instance, related 5-bromo-isatin compounds have been utilized to synthesize novel heterocyclic systems through alkylation and subsequent 1,3-dipolar cycloaddition reactions. researchgate.net This demonstrates the utility of the 5-bromoindole (B119039) scaffold in generating molecular diversity and accessing complex, multi-ring structures that are otherwise difficult to synthesize.

Indole alkaloids and related natural products represent a vast and structurally diverse class of compounds, many of which possess significant biological activity. rsc.org The synthesis of analogs and derivatives of these natural products is a key strategy in drug discovery, aiming to improve potency, selectivity, or pharmacokinetic properties. The 5-bromoindole moiety is a common starting point for the synthesis of such analogs. For example, 5-bromo derivatives of indole phytoalexins, such as brassinin, have been synthesized to explore their biological activities. researchgate.net The bromine atom serves as a handle for introducing further chemical modifications, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. researchgate.netnih.gov

In the Design and Development of Advanced Materials

The unique electronic properties of the indole ring system make its derivatives attractive candidates for the development of advanced functional materials. The ability to tune these properties through substitution on the indole core is crucial for designing materials with specific characteristics.

Derivatives of 5-bromoindole are valuable in materials science, particularly in the development of organic semiconductors and dyes. chemimpex.com The indole nucleus is an electron-rich aromatic system, and its incorporation into larger conjugated structures can lead to materials with desirable electronic and photophysical properties for applications in organic electronics. The bromine atom on compounds like this compound can be readily replaced using cross-coupling reactions to extend the π-conjugation, a key strategy in the design of materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Fluorescent probes are essential tools for visualizing and understanding biological processes at the molecular level. chemimpex.com The indole scaffold is a component of the natural fluorophore tryptophan and serves as the core for various synthetic fluorescent dyes. Researchers can utilize compounds like this compound to design novel fluorescent probes. chemimpex.com The bromo-substituent can be used to attach the indole core to other molecules or to modulate the fluorescent properties (e.g., emission wavelength, quantum yield) of the final compound, enabling the creation of tailored probes for specific biological imaging applications. chemimpex.com

Role in the Development of New Synthetic Methodologies

The reactivity of the indole core, particularly when functionalized with groups like bromine and nitrile, makes it an excellent platform for developing and showcasing new synthetic methods. Indole-2-carbonitriles have been instrumental in the application of various cross-coupling reactions to create highly substituted indole derivatives. nih.gov The study of reactions on substrates like this compound helps to expand the toolbox of synthetic chemists, allowing for more efficient and versatile construction of complex molecules.

The table below summarizes key cross-coupling reactions that have been successfully applied to indole-2-carbonitrile scaffolds, demonstrating their utility in modern synthetic chemistry. nih.gov

Reaction NameCoupling PartnersMetal CatalystResulting Structure
Sonogashira Coupling Terminal AlkynesPalladium/CopperAlkynyl-substituted Indoles
Suzuki–Miyaura Coupling Boronic Acids/EstersPalladiumAryl/Heteroaryl-substituted Indoles
Stille Coupling OrganostannanesPalladiumAryl/Vinyl-substituted Indoles
Heck Coupling AlkenesPalladiumAlkenyl-substituted Indoles

These methodologies, refined using substrates based on the indole-2-carbonitrile framework, are crucial for building molecular complexity and are widely applied in pharmaceutical and materials science research. nih.govchemimpex.com

Ligand Design in Coordination Chemistry

The structure of this compound features several key characteristics that make it an intriguing candidate for ligand design in coordination chemistry. The presence of a nitrile group (-C≡N) at the 2-position of the indole ring provides a primary coordination site. The nitrogen atom of the nitrile group possesses a lone pair of electrons that can readily donate to a metal center, forming stable coordination bonds. Furthermore, the indole ring itself, being an electron-rich aromatic system, can participate in π-stacking interactions or even coordinate to a metal center in a π-fashion, although coordination through the nitrile nitrogen is generally more common.

Theoretical studies on substituted indoles have shown that substituents can significantly impact the electronic structure of the indole ring. chemrxiv.orgresearchgate.net For instance, electron-donating groups tend to increase the electron density, which could enhance the σ-donor capacity of the nitrile ligand. Conversely, electron-withdrawing groups can affect the energy levels of the molecular orbitals involved in coordination. The rate of reactions such as bromination of indoles is influenced by the nature of the substituent, indicating the significant electronic impact of these groups on the indole system. researchgate.net

Coordination Modes and Potential Metal Complexes:

This compound can potentially act as a monodentate ligand, coordinating to a metal center solely through the nitrogen atom of the nitrile group. This is a common coordination mode for organonitriles. In this scenario, a variety of metal complexes with different geometries, such as linear, trigonal planar, tetrahedral, or octahedral, could be synthesized depending on the metal ion and the stoichiometry of the reaction.

While less common, bidentate coordination involving the nitrile nitrogen and another atom of the indole ring, or even a bridging mode where the nitrile group coordinates to two different metal centers, cannot be entirely ruled out. The formation of such complexes would depend on the specific reaction conditions and the nature of the metal precursor used.

The table below summarizes the potential coordination modes of this compound.

Coordination ModeDescriptionPotential Metal Ions
MonodentateCoordination through the nitrogen atom of the nitrile group.Transition metals
BidentateChelation involving the nitrile nitrogen and another donor site on the indole ring (less likely).Transition metals
BridgingThe nitrile group bridges two metal centers.Transition metals

Research Findings from Related Systems:

While no specific studies on the coordination chemistry of this compound have been reported, research on other indole derivatives provides valuable insights. For example, metal complexes of indole-2-carboxylic acid and its derivatives have been synthesized and characterized, demonstrating the versatility of the indole scaffold in forming stable coordination compounds. researchgate.net Furthermore, the synthesis of various polysubstituted indole-2-carbonitriles has been achieved through cross-coupling reactions, highlighting the accessibility of a wide range of potential ligands based on this core structure. nih.gov

Studies on metal complexes containing indole moieties have revealed interesting photophysical and electrochemical properties, with some complexes exhibiting luminescence. mdpi.com The coordination of indole derivatives to metal centers like platinum(II) and palladium(II) has also been investigated, revealing novel modes of coordination and reactivity. nih.gov These findings suggest that metal complexes of this compound could also exhibit interesting electronic and photophysical properties, making them potential candidates for applications in materials science, such as in the development of new luminescent materials or sensors.

The electronic effects of substituents on the indole ring have been a subject of both experimental and theoretical investigations. mdpi.comlibretexts.org These studies provide a framework for predicting how the bromo and methyl groups in this compound would influence its behavior as a ligand. For instance, the combination of an electron-donating group (methyl) and an electron-withdrawing group (bromo) could lead to unique electronic properties in the resulting metal complexes, potentially influencing their catalytic activity or photophysical behavior.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-1-methylindole-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves bromination of 1-methylindole derivatives followed by cyanation. For example, bromination of 1-methylindole at the 5-position can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperatures (0–25°C) . Subsequent cyanation at the 2-position may employ copper(I) cyanide or Pd-catalyzed cross-coupling reactions. Optimizing stoichiometry, catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), and reaction time (12–24 hrs) is critical for yields >70% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., absence of aromatic protons at positions 2 and 5, methyl group resonance at δ ~3.8 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ at m/z 239.985 (C₁₀H₇BrN₂⁺) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry; bond angles and distances (e.g., C-Br: ~1.89 Å) confirm structural integrity .

Q. How does the nitrile group at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitrile group activates the indole ring for electrophilic substitution but deactivates it toward nucleophilic attacks. For example, Suzuki-Miyaura coupling at the 5-bromo position proceeds efficiently with arylboronic acids (Pd(OAc)₂, K₂CO₃, 80°C), while the 2-cyano group remains inert under these conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) across studies to identify protocol-dependent variability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Br with Cl or CH₃) to isolate contributions of specific functional groups .
  • Dose-Response Validation : Replicate conflicting results using standardized in vitro models (e.g., MTT assays in HepG2 cells) with triplicate measurements .

Q. How can computational methods predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces. The nitrile group at C2 directs EAS to C4/C6 via resonance deactivation, while the methyl group at N1 sterically hinders C3 .
  • Hammett Plots : Correlate σₚ values of substituents with observed reaction rates to validate computational predictions .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 14 days, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from high-temperature data .

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